![molecular formula C18H17ClN2O4 B4012632 4-chlorophenyl 5-nitro-2-(1-piperidinyl)benzoate](/img/structure/B4012632.png)
4-chlorophenyl 5-nitro-2-(1-piperidinyl)benzoate
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including condensation reactions and nucleophilic substitutions. For instance, the synthesis of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a compound with a similar piperidine structure, was achieved by condensation with 2-nitro benzene sulfonylchloride in methylene dichloride, using triethylamine as the base (Prasad et al., 2008). This highlights a common approach in synthesizing nitrogen-containing aromatic compounds.
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of related compounds. The crystal structure of 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone revealed a distorted tetrahedral geometry around the sulfur atom and confirmed the chair conformation of the piperidine ring (Eckhardt et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving piperidine rings often involve nucleophilic substitution reactions. The kinetics of reactions between nitropyridines and piperidine in various solvents have been studied, revealing insights into the reaction mechanisms and the influence of steric and electronic effects (Hamed, 1997).
Physical Properties Analysis
The physical properties of related compounds, including stability and melting points, can be inferred from thermal and optical studies. For instance, the thermal and optical properties of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime were explored through X-ray diffraction and spectroscopic techniques, revealing its stability in a specific temperature range (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for forming derivatives, are crucial for understanding the utility of such compounds. Studies on the reactivity of nitrothiophenes with piperidine illustrate the complex interaction patterns and the formation of heterocyclic structures (Guanti et al., 1975).
properties
IUPAC Name |
(4-chlorophenyl) 5-nitro-2-piperidin-1-ylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-13-4-7-15(8-5-13)25-18(22)16-12-14(21(23)24)6-9-17(16)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQULHFACDOIVSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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